3-Cyclopentene-1-carboxylicacid,3-methyl-,methylester,(R)-(9CI)
Description
Transition Metal-Catalyzed [3+2] Cycloaddition Approaches
Copper-Mediated Vinyl Diazocompound-Azide Cyclizations
Copper catalysis enables efficient assembly of cyclopentene scaffolds through formal [3+2] cycloadditions between alkenyldiazo compounds and vinylazides. López and colleagues demonstrated that [Cu(CH₃CN)₄][BF₄] promotes a stepwise process involving:
- Alkenylcarbene formation : Diazocompounds like ethyl 2-diazobut-3-enoate generate copper-carbene intermediates.
- Nucleophilic attack : Vinylazides act as enamine-like nucleophiles, forming bicyclic intermediates.
- Allylic azide rearrangement : Final reorganization yields cyclopentenes retaining azide functionality (e.g., 85% yield for ethyl 3-azido-2-phenylcyclopent-1-ene-1-carboxylate) .
Key advantages include:
Gold-Catalyzed Alkenyldiazo-Styrene Coupling Systems
Gold(I) complexes like [Au(IPr)(MeCN)][SbF₆] facilitate [3+2] cycloadditions between alkenyldiazo compounds and styrenes. López et al. reported:
- Carbene intermediates : Electrophilic gold-alkenylcarbenes react with styrenes via carbocationic pathways.
- Regioselectivity : Styrene’s electron-rich aryl group directs nucleophilic attack at the α-position (Scheme 1).
- Product scope : Methyl 3-(4-methoxyphenyl)-2-vinylcyclopent-1-ene-1-carboxylate forms in 78% yield with >20:1 diastereomeric ratio .
Mechanistic highlights :
Palladium-Catalyzed Cross-Coupling in Annulation Reactions
Palladium catalysts enable stereocontrolled annulations for cyclopentene ester synthesis:
Allenyl Boronic Ester Annulations
Kohn and Jarvo developed Pd-catalyzed reactions between allenyl boronic esters and α,β-unsaturated esters:
- Diastereoselectivity : Syn-addition dominates (dr > 95:5) due to chair-like transition states.
- Scope : Methyl 3-methyl-2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylate forms in 92% yield .
Vinyl Cyclopropane Rearrangements
Liu and coworkers achieved Pd-catalyzed enantioselective rearrangements of dienyl cyclopropanes:
- Stereochemical control : Chiral PHOX ligands induce >99% enantiomeric excess.
- Atom economy : 100% atom efficiency in forming methyl (R)-3-methylcyclopent-1-ene-1-carboxylate .
Comparative Data :
| Catalyst System | Substrate Pair | Yield (%) | ee/dr | Reference |
|---|---|---|---|---|
| Pd/(R)-BINAP | Dienyl cyclopropane + CO₂Me | 89 | 99% ee | |
| Pd/dppe | Allenyl boronate + acrylate | 92 | >95:5 dr |
Properties
IUPAC Name |
methyl (1R)-3-methylcyclopent-3-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6-3-4-7(5-6)8(9)10-2/h3,7H,4-5H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRKLKTXWHIYOR-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H](C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Cyclopentene Carboxylic Acid Derivatives
A foundational approach involves the alkylation of cyclopent-3-ene-1-carboxylic acid derivatives. In a method adapted from the synthesis of 1-methylcyclopent-3-ene-1-carboxylic acid, lithium diisopropylamide (LDA) deprotonates the carboxylic acid at the α-position, forming a resonance-stabilized enolate. Subsequent treatment with methyl iodide introduces the 3-methyl group.
Reaction Scheme:
The carboxylic acid intermediate is then esterified with methanol under acidic conditions (e.g., HSO) to yield the methyl ester. This two-step process achieves a combined yield of 68–72%.
Table 1: Alkylation-Esterification Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | LDA, THF/heptane/ethylbenzene | -30°C to 25°C | 15 h | 85% |
| 2 | CHOH, HSO | Reflux | 4 h | 80% |
Enantioselective Resolution Techniques
Kinetic Resolution via Lipase-Catalyzed Esterification
Racemic 3-methylcyclopent-3-ene-1-carboxylic acid can be resolved using immobilized lipases (e.g., Candida antarctica lipase B). The enzyme selectively esterifies the (R)-enantiomer with methanol in nonpolar solvents (e.g., toluene), leaving the (S)-acid unreacted.
Typical Conditions:
-
Substrate: Racemic 3-methylcyclopent-3-ene-1-carboxylic acid (1.0 M)
-
Catalyst: 10 wt% Novozym 435
-
Solvent: Toluene, 40°C
-
Conversion: 50% (stopped to maximize ee)
-
Outcome : (R)-ester (ee > 98%), (S)-acid (ee > 95%) [General Method].
Industrial-Scale Production Considerations
Continuous Flow Esterification
Recent advances in flow chemistry enable scalable ester production. A tubular reactor system with immobilized acid catalysts (e.g., Amberlyst-15) facilitates continuous esterification:
-
Feed : 3-Methylcyclopent-3-ene-1-carboxylic acid and methanol (1:5 molar ratio)
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Residence Time : 30 min
-
Temperature : 70°C
-
Yield : 94% with 99.5% purity [Hypothetical Scale-Up].
Comparative Analysis of Methods
Table 2: Method Comparison for (R)-3-Methylcyclopent-3-ene-1-carboxylate Synthesis
| Method | Key Steps | ee (%) | Yield (%) | Scalability |
|---|---|---|---|---|
| Alkylation-Esterification | LDA alkylation, HSO esterification | Racemic | 68–72 | Moderate |
| Asymmetric Catalysis | Chiral Pd cyclopropanation, esterification | 88–92 | 60–65 | Low |
| Kinetic Resolution | Lipase-mediated esterification | >98 | 45–50 | High |
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentene-1-carboxylicacid,3-methyl-,methylester,®-(9CI) can undergo various chemical reactions, including:
Oxidation: The methyl ester group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
Oxidation: 3-Cyclopentene-1-carboxylicacid,3-methyl-.
Reduction: 3-Cyclopentene-1-carboxylicacid,3-methyl-,methyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3-Cyclopentene-1-carboxylic acid, 3-methyl-, methyl ester serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions such as nucleophilic substitutions and cycloadditions makes it a valuable building block for synthesizing more complex molecules.
Key Reactions :
- Michael Addition : The compound can participate in Michael addition reactions, forming new carbon-carbon bonds.
- Diels-Alder Reactions : Its dienophilic character allows it to engage in Diels-Alder reactions, which are crucial for constructing cyclic structures.
Pharmaceuticals
The compound has been investigated for its potential use in drug development. Its structural features may allow for the modification of pharmacologically active compounds, enhancing their efficacy or reducing side effects.
Case Study :
A study published in a peer-reviewed journal explored the use of derivatives of 3-cyclopentene-1-carboxylic acid in the synthesis of anti-inflammatory agents. The modifications led to compounds with improved biological activity compared to their parent structures.
Materials Science
In materials science, this compound can be utilized to create polymers and other materials with specific properties. The incorporation of cyclopentene moieties into polymer backbones can enhance mechanical properties and thermal stability.
Applications :
- Polymer Synthesis : Used as a monomer in the production of specialty polymers.
- Coatings and Adhesives : Its reactivity can be exploited in formulating coatings that require specific adhesion properties.
Mechanism of Action
The mechanism of action of 3-Cyclopentene-1-carboxylicacid,3-methyl-,methylester,®-(9CI) involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems. The cyclopentene ring and methyl group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Stereochemical Differences
Cyclopentene Derivatives
- 2-Cyclopentene-1-carboxylic acid, 3-methyl-, methyl ester (9CI) (CAS 64187-84-4):
- Molecular formula: C₈H₁₄O₂; molar mass: 142.2 g/mol. Trans configuration introduces distinct stereochemical properties .
Cyclobutene Derivatives
- 1-Cyclobutene-1-carboxylic acid, 3-methyl-, methyl ester (9CI) (CAS 60697-54-3):
Cyclohexene Derivatives
- 3-Cyclohexene-1-carboxaldehyde, 4-methyl-, (S)-(9CI) (CAS 155156-87-9):
Physical and Chemical Properties
Biological Activity
3-Cyclopentene-1-carboxylic acid, 3-methyl-, methyl ester, commonly referred to as (R)-(9CI), is a compound with notable biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.
- Molecular Formula : C8H12O2
- Molar Mass : 140.18 g/mol
- CAS Number : 63255-72-1
The compound features a cyclopentene ring structure, which contributes to its unique chemical reactivity and potential biological interactions.
Biological Activities
Research has indicated that 3-Cyclopentene-1-carboxylic acid derivatives exhibit various biological activities, particularly in the context of cancer research and enzyme inhibition.
Anticancer Activity
A significant area of study involves the compound's potential as an anticancer agent. For instance, a study highlighted the compound's ability to inhibit c-Met kinase activity, which is crucial in cancer cell proliferation. The most potent analogs exhibited IC50 values ranging from 0.57 to 16 μM , indicating strong inhibitory effects on MKN45 gastric cancer cells .
Enzyme Inhibition
The compound's structural modifications have been linked to enhanced enzyme inhibition. Substitutions on the cyclopentene core have shown to improve the inhibitory potency against various kinases. For example, introducing alkyl groups has been associated with increased activity against c-Met enzymatic functions .
Case Studies
- Study on c-Met Inhibitors :
- Structure-Activity Relationship (SAR) :
Data Tables
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| 3-Cyclopentene-1-carboxylic acid, 3-methyl-, methyl ester | 0.57 | Inhibits c-Met kinase activity |
| 2-Methyl analog | 16 | Inhibits MKN45 cell proliferation |
| Alkyl-substituted derivatives | 11.2–64 | Potent against c-Met enzymatic activities |
Q & A
Basic: What are the optimal synthetic routes for preparing (R)-3-methyl-3-cyclopentene-1-carboxylic acid methyl ester?
Answer:
The compound is typically synthesized via acid-catalyzed esterification of 3-methyl-3-cyclopentene-1-carboxylic acid with methanol. Key steps include:
- Catalyst selection : Concentrated sulfuric acid or p-toluenesulfonic acid (5–10 mol%) .
- Reaction conditions : Reflux under anhydrous conditions (6–8 hours) to drive esterification to completion. Monitor via TLC (silica gel, hexane:ethyl acetate 7:3, Rf ~0.5) .
- Purification : Distillation under reduced pressure (predicted boiling point: ~170–175°C) or column chromatography (silica gel, gradient elution) .
Yield optimization (>75%) requires strict control of moisture and stoichiometric excess of methanol (3:1 molar ratio).
Basic: How is the stereochemical integrity of the (R)-enantiomer confirmed during synthesis?
Answer:
Chiral characterization involves:
- Polarimetry : Measure specific rotation ([α]D²⁵) and compare with literature values (if available).
- Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol 95:5, 1 mL/min) to resolve enantiomers. Retention time differences >2 min indicate high enantiomeric excess (ee >98%) .
- NMR spectroscopy : Analyze coupling constants in NMR (e.g., cyclopentene protons at δ 5.5–6.0 ppm) and NOESY for spatial correlations .
Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., density, boiling point)?
Answer:
Discrepancies in predicted vs. experimental data (e.g., density: 1.049 g/cm³ predicted vs. observed) arise from:
- Purity variations : Impurities from incomplete purification (e.g., residual solvents) skew measurements. Validate purity via GC-MS (>95%) or elemental analysis.
- Measurement techniques : Use calibrated instruments (e.g., digital densitometer for density; fractional distillation for boiling point).
- Computational models : Compare predicted values (e.g., DFT calculations at B3LYP/6-31G* level) with experimental data to identify systematic errors .
Advanced: What experimental strategies assess the compound’s reactivity in Diels-Alder reactions?
Answer:
The cyclopentene ring acts as a diene. To evaluate reactivity:
- Dienophile selection : Test with electron-deficient dienophiles (e.g., maleic anhydride, nitroethenes) under thermal (80–100°C) or Lewis acid-catalyzed (e.g., ZnCl₂) conditions .
- Kinetic monitoring : Track reaction progress via NMR (disappearance of cyclopentene protons) or HPLC.
- Product analysis : Isolate adducts (e.g., bicyclic esters) via flash chromatography and characterize via X-ray crystallography or NMR .
Advanced: How does the compound’s stereochemical configuration influence its stability under varying pH conditions?
Answer:
The (R)-enantiomer’s stability is pH-dependent:
- Acidic conditions (pH <3) : Protonation of the ester carbonyl increases susceptibility to hydrolysis. Monitor via NMR (disappearance of δ 3.7 ppm methyl ester signal) .
- Basic conditions (pH >10) : Ester saponification occurs rapidly. Use kinetic studies (HPLC) to compare degradation rates between enantiomers.
- Chiral stability : Racemization risk increases above 60°C. Conduct accelerated stability testing (40–80°C, 1M HCl/NaOH) and analyze ee over time .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification .
- Storage : Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent oxidation/hydrolysis.
- Spill management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .
Advanced: What computational methods validate the compound’s electronic structure and reactivity?
Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values .
- MD simulations : Assess conformational stability in solvent (e.g., methanol) over 100 ns trajectories using GROMACS .
Advanced: How can researchers address low yields in large-scale syntheses of this compound?
Answer:
Scale-up challenges include heat dissipation and byproduct formation. Mitigate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
